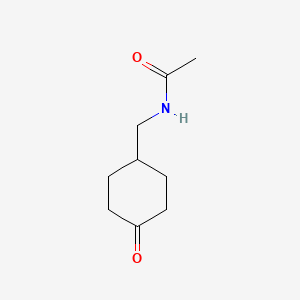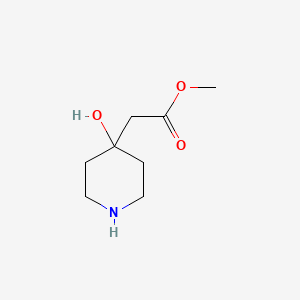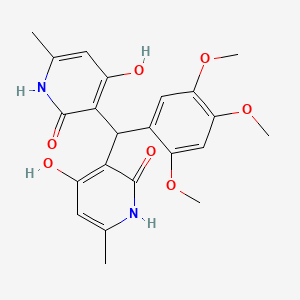
N-(4-Oxo-cyclohexylmethyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Oxo-cyclohexyl)-acetic acid methyl ester” is a heterocyclic organic compound . It’s used for experimental and research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C9H14O3 . The IUPAC name is methyl 2-(4-oxocyclohexyl)acetate . The molecular weight is 170.2078 .Physical And Chemical Properties Analysis
This compound has a boiling point of 247.8ºC at 760 mmHg . The flash point is 103.2ºC . The density is 1.06g/cm³ .Scientific Research Applications
Synthesis of Peptidomimetic Building Blocks
N-(4-Oxo-cyclohexylmethyl)-acetamide serves as a precursor in the synthesis of novel peptidomimetic building blocks, including various quinazolinone derivatives. These compounds, synthesized from N-(4-oxocyclohexyl)acetamide, have potential applications in medicinal chemistry due to their structural similarity to biological peptides (Marinko et al., 2000).
Medicinal Intermediate Synthesis
The compound is used to synthesize the medicinal intermediate N-(4-oxocyclohexyl) acetamid using Jones reagent, showcasing its utility in pharmaceutical synthesis due to the mild and controllable reaction conditions (Yin Xian-qing, 2006).
Antibacterial Agent Development
Research includes the synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of derivatives for potential antibacterial applications. The synthesized compounds demonstrate moderate to good activity against both gram-positive and gram-negative bacteria, indicating the compound’s relevance in developing new antibacterial agents (Desai et al., 2008).
Coordination Complexes and Antioxidant Activity
N-(4-Oxo-cyclohexylmethyl)-acetamide derivatives have been synthesized and characterized, leading to the development of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, which could be beneficial in various biomedical applications (Chkirate et al., 2019).
One-Step Synthesis Methodology
A novel one-step synthesis method has been developed using N-(4-oxocyclohexyl) acetamid for the synthesis of complex organic compounds. This method is highlighted for its simplicity, control over craft conditions, and high product yield, demonstrating the compound's utility in streamlining synthetic processes (Yin Xian-qing, 2006).
Chemoselective Acetylation
The compound plays a role in the chemoselective acetylation of 2-aminophenol, a key step in synthesizing antimalarial drugs. This showcases its importance in facilitating selective chemical transformations critical in drug synthesis (Magadum & Yadav, 2018).
Safety and Hazards
properties
IUPAC Name |
N-[(4-oxocyclohexyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7(11)10-6-8-2-4-9(12)5-3-8/h8H,2-6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXXVSNCADPNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCC(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Oxo-cyclohexylmethyl)-acetamide | |
CAS RN |
30482-18-9 |
Source


|
| Record name | N-[(4-oxocyclohexyl)methyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2598405.png)
![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-leucine](/img/structure/B2598408.png)
![(Z)-methyl 2-(6-((3-nitrobenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2598409.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2598410.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate](/img/structure/B2598415.png)


![6-(3,4-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2598419.png)

![Ethyl 2-[[5-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2598421.png)
![(4As,7aR)-6-methyl-2,3,4,4a,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2598422.png)
![2-(2,4-dichlorophenyl)-4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B2598426.png)
